molecular formula C18H12ClF3N2O2S B12124065 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12124065
M. Wt: 412.8 g/mol
InChI Key: ZSQXLHDFMIDYJU-NVNXTCNLSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound with a complex structure It features a thiazole ring, a benzylidene group, and a phenylamino group with chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with 4-chloro-2-(trifluoromethyl)aniline, followed by the introduction of the benzylidene group through a Knoevenagel condensation reaction with 2-methoxybenzaldehyde. The reaction conditions often require the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, sodium hydroxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. It can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.

Uniqueness

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12ClF3N2O2S

Molecular Weight

412.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClF3N2O2S/c1-26-14-5-3-2-4-10(14)8-15-16(25)24-17(27-15)23-13-7-6-11(19)9-12(13)18(20,21)22/h2-9H,1H3,(H,23,24,25)/b15-8-

InChI Key

ZSQXLHDFMIDYJU-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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